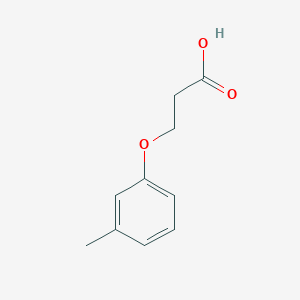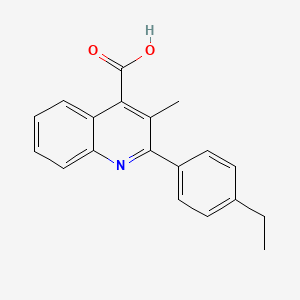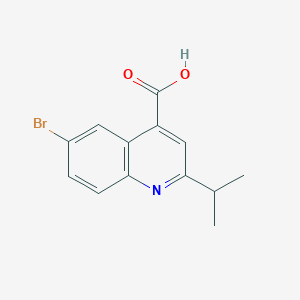
4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine
Vue d'ensemble
Description
4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine (or 4-BTA) is a heterocyclic compound that is used in a variety of scientific applications. It is an important building block for the synthesis of various organic compounds and has been used in research related to drug discovery and development. 4-BTA has a wide range of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations.
Applications De Recherche Scientifique
Anticancer Properties
4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine has shown promising results in cancer research. Specifically, derivatives of this compound have exhibited significant anticancer activity against various cancer cell lines. For instance, certain synthesized derivatives demonstrated potent activity against HepG2 (liver cancer) and PC12 (a type of nerve cell line) cancerous cell lines (Nofal et al., 2014). Additionally, compounds with a bis-benzimidazole structure were evaluated at the National Cancer Institute against the NCI 60 cell line panel, showing notable anticancer activity, which indicates their potential as lead compounds for cancer treatment (Rashid, 2020).
Antimicrobial Activity
There has been significant research on the antimicrobial properties of this compound derivatives. These compounds have demonstrated notable antibacterial and antifungal activities. Some synthesized variants showed effectiveness comparable to standard antibiotics like Streptomycin and Benzyl penicillin, and antifungal activity against Fluconazole (Reddy & Reddy, 2010).
Antioxidant Properties
Several studies have explored the antioxidant properties of benzimidazole derivatives, including this compound. These compounds have been tested in various in vitro systems for their ability to scavenge radicals and inhibit lipid peroxidation, showing promising results as antioxidants (Kuş et al., 2008).
Antitumor Activity
The compound has been investigated for its antitumor potential. For instance, thiabendazole-derived 1,2,3-triazole compounds synthesized from 4-(1-(prop-2-yn-1-yl)benzimidazole-2-yl)thiazole showed significant antiproliferative activity against various human cancer cell lines, indicating its potential as a chemotherapeutic agent (El Bourakadi et al., 2020).
Electrochemical Behavior
Research has also been conducted on the electrochemical behavior of benzimidazole-related compounds. A study investigating the electrochemical properties of N-(1H-imidazoline-2-yl)-1H-benzimidazol-2-amine, a related compound, under various temperatures provides insights into its potential application in chemical sensing and other electrochemical applications (Servi et al., 2012).
Mécanisme D'action
Target of Action
The primary target of 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage. It is involved in cell cycle arrest, thereby preventing cells from entering mitosis with DNA damage .
Mode of Action
This interaction could lead to changes in the phosphorylation state of the protein, thereby altering its function and potentially leading to cell cycle arrest .
Biochemical Pathways
The compound’s interaction with Serine/threonine-protein kinase Chk1 suggests that it may affect the DNA damage response pathway . This pathway is crucial for maintaining genomic stability and preventing the propagation of DNA damage to daughter cells .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (adme) would significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve changes in cell cycle progression, potentially leading to cell cycle arrest. This could result in the prevention of cell division in cells with DNA damage, thereby preventing the propagation of the damage to daughter cells .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the presence of other molecules in the cellular environment, the pH, temperature, and the presence of metabolic enzymes .
Propriétés
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S/c11-10-14-8(5-15-10)9-12-6-3-1-2-4-7(6)13-9/h1-5H,(H2,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFRWSFKMIBEFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CSC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354584 | |
| Record name | 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7187-47-5 | |
| Record name | 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid](/img/structure/B1332442.png)
![4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid](/img/structure/B1332446.png)





![4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1332464.png)
![2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1332465.png)



![1-[(2-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1332484.png)

